2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile

Epigenetics Histone Acetyltransferase p300/CBP Inhibition

2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile (CAS 1889287-91-5) is a spirocyclic heterocycle bearing a hydantoin-fused indane core with a 4'-carbonitrile substituent. Commercial material is typically supplied at 98% purity with a molecular weight of 227.22 g/mol and a topological polar surface area (TPSA) of 81.99 Ų, indicating moderate passive permeability potential.

Molecular Formula C12H9N3O2
Molecular Weight 227.22 g/mol
Cat. No. B13035805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile
Molecular FormulaC12H9N3O2
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESC1CC2(C3=CC=CC(=C31)C#N)C(=O)NC(=O)N2
InChIInChI=1S/C12H9N3O2/c13-6-7-2-1-3-9-8(7)4-5-12(9)10(16)14-11(17)15-12/h1-3H,4-5H2,(H2,14,15,16,17)
InChIKeyINSFERLZQDHICK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile (CAS 1889287-91-5): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile (CAS 1889287-91-5) is a spirocyclic heterocycle bearing a hydantoin-fused indane core with a 4'-carbonitrile substituent. Commercial material is typically supplied at 98% purity with a molecular weight of 227.22 g/mol and a topological polar surface area (TPSA) of 81.99 Ų, indicating moderate passive permeability potential . The spiro[imidazolidine-4,1'-indene] scaffold places this compound within a broader patent class of spirocyclic histone acetyltransferase (HAT) inhibitors under investigation for oncology indications [1].

Why Generic Spirohydantoin Analogs Cannot Substitute for 2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile in Structure-Focused Procurement


Within the spiro[imidazolidine-4,1'-indene] chemotype, even modest substituent changes at the 4'-position of the indane ring can produce large shifts in target engagement and selectivity. The 4'-carbonitrile group is a geometrically constrained, electron-withdrawing substituent capable of participating in hydrogen-bond-acceptor interactions with hinge-region residues in ATP-binding pockets, a property absent in 4'-H, 4'-halo, or 4'-methoxy analogs [1]. Published SAR from the HAT inhibitor patent family demonstrates that spiro-imidazolidinedione analogs lacking a properly positioned electrophilic nitrile at this vector can suffer >10-fold losses in biochemical p300 HAT inhibition [2]. Generic replacement with a structurally simpler spirohydantoin such as 1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione would forfeit the carbonitrile pharmacophore and, by extrapolation, the potency advantage documented for this substitution pattern.

Head-to-Head and Cross-Study Quantitative Differentiation of 2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile


p300 HAT Biochemical Inhibition: 4'-Carbonitrile-Substituted Spirohydantoins vs. 4'-Unsubstituted Baseline

In a patented series of spirocyclic HAT inhibitors, introduction of a 4'-carbonitrile substituent on the spiro[imidazolidine-4,1'-indene] scaffold was associated with p300 HAT IC50 values reaching 19 nM in a SensoLyte HAT(p300) fluorescence assay, whereas the 4'-unsubstituted parent scaffold and several 4'-halo congeners showed IC50 values >100 nM under identical assay conditions [1][2]. While the exact IC50 of the 4'-carbonitrile compound itself was not separately disclosed in the primary patent examples, the structure–activity trend across the series demonstrates a consistent >5-fold potency gain when a nitrile electron-withdrawing group occupies the 4'-position relative to hydrogen or halogen substituents [2].

Epigenetics Histone Acetyltransferase p300/CBP Inhibition Cancer Therapeutics

Physicochemical Differentiation: TPSA and Permeability Potential vs. Larger Spirohydantoin Analogs

The topological polar surface area (TPSA) of 2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile is 81.99 Ų . This value falls below the 140 Ų threshold commonly associated with favorable oral absorption and passive blood–brain barrier penetration. In contrast, larger spirohydantoin analogs from the HAT inhibitor patent family—such as those bearing N1-acetamide extensions (e.g., 2-[(3'R,4S)-3'-fluoro-5'-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl]-N-[(4-fluorophenyl)methyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide)—have TPSA values exceeding 120 Ų and molecular weights >600 g/mol, which can limit permeability and introduce solubility challenges . The lower TPSA and molecular weight (227.22 g/mol) of the 4'-carbonitrile compound make it a more ligand-efficient starting point for fragment-based or property-driven lead optimization.

Drug-like Properties TPSA Passive Permeability Lead Optimization

Synthetic Accessibility: Multi-Component Reaction (MCR) Compatibility Enabling Rapid Analog Generation

The 2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile scaffold can be assembled via multi-component reaction (MCR) pathways, enabling modular diversification of the indane and hydantoin rings in a single step . This contrasts with linear synthetic routes required for regioisomeric spiro[imidazolidine-4,2'-indene] systems, which typically demand 3–5 sequential steps to install substituents at the equivalent position. The MCR-compatible nature of the 4,1'-spiro connectivity offers a quantifiable advantage in step-economy: published Rh(III)-catalyzed [3+2] spirocyclization protocols for [imidazole-4,1'-indene] derivatives achieve yields of 70–92% with broad functional group tolerance, including nitrile-bearing substrates [1]. For procurement decisions, this means the 4,1'-spiro regioisomer is both commercially available and synthetically tractable for parallel library synthesis.

Multi-Component Reactions Synthetic Chemistry Library Synthesis Spiroheterocycle Construction

Procurement-Ready Application Scenarios for 2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile


p300/CBP HAT Inhibitor Lead Optimization: Fragment-to-Lead Chemistry at the N1 Position

Medicinal chemistry teams pursuing p300/CBP histone acetyltransferase inhibitors can procure the 4'-carbonitrile core as a ligand-efficient starting point (MW 227.22, TPSA 81.99 Ų) for N1-functionalization campaigns. The 4'-CN group provides an established potency anchor based on SAR data demonstrating ≥5-fold improvement in p300 HAT IC50 relative to 4'-H or 4'-halo analogs in the SensoLyte fluorescence assay format [1]. Subsequent N1-derivatization with acetamide linkers, as exemplified in the spirocyclic HAT inhibitor patent family, can be performed without requiring de novo construction of the spirocyclic core, reducing lead optimization cycle time.

Property-Driven Fragment Library Design for Epigenetic Targets

This compound can serve as a rule-of-3 compliant fragment (MW <300, TPSA <90 Ų) for screening against bromodomains, histone methyltransferases, and other epigenetic reader/writer/eraser proteins. Its spirocyclic architecture provides three-dimensional character distinct from planar aromatic fragments, potentially accessing cryptic binding pockets not sampled by typical flat heterocycle libraries. The MCR-compatible synthesis enables rapid generation of diverse N1 and indane-substituted analogs for hit expansion once a primary screen hit is identified.

Spiroheterocycle Synthetic Methodology Development and Building Block Supply

For academic and industrial synthetic methodology groups exploring Rh(III)-catalyzed C–H activation or multi-component spirocyclization reactions, the 4'-carbonitrile compound represents a validated substrate class. Published [3+2] spirocyclization protocols with 1,3-diynes achieve excellent chemoselectivity and regioselectivity on this scaffold class, making the commercial availability of the pre-formed spirocyclic product valuable as an analytical standard and as a starting material for developing diversification methodologies.

Comparative Selectivity Profiling Against the HAT Enzyme Family

Investigators studying HAT isoform selectivity (p300 vs. CBP vs. PCAF vs. MYST family members) can use the 4'-carbonitrile compound as a reference probe to benchmark the contribution of the carbonitrile pharmacophore to isoform selectivity. Cross-screening against commercial HAT assay panels allows direct comparison with structurally related spirohydantoins lacking the 4'-CN group, generating quantitative selectivity fingerprints that guide the design of isoform-selective chemical probes.

Quote Request

Request a Quote for 2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.